(1S,2S)-(+)-1,2-二氨基环己烷

概览

描述

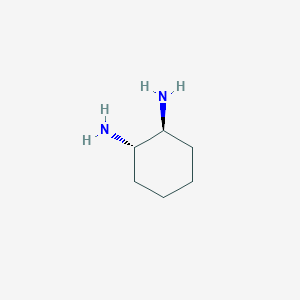

(1S,2S)-(+)-1,2-Diaminocyclohexane is a chiral compound that serves as a chiral auxiliary, ligand, and catalyst in various chemical reactions. It is a colorless liquid that is commercially available in both enantiomeric forms. The compound has a melting point of 42-45°C and a boiling point of 104-114°C at 40 mm Hg. It is soluble in aqueous acidic solutions, alcohols, and most organic solvents. Due to its chirality, it is often used in asymmetric synthesis and catalysis to induce or enhance enantioselectivity in chemical reactions .

Synthesis Analysis

The synthesis of (1S,2S)-(+)-1,2-Diaminocyclohexane can be achieved by resolving the racemic trans-1,2-diaminocyclohexane with d-(-)-tartaric acid, resulting in an enantiomeric excess greater than 98%. Other methods include HPLC analysis of the N,N'-bis(m-toluyl) derivative and direct separation of enantiomers by preparative HPLC on a chiral column. Additionally, the (S,S)-enantiomer can be obtained with optical purity higher than 99% using fractional crystallization of diastereomeric salts of dehydroabietic acid. Candida antarctica lipase (CAL) catalyzed aminolysis using dimethyl malonate as an acyl donor is another method to obtain enantiopure compounds .

Molecular Structure Analysis

The molecular structure of (1S,2S)-(+)-1,2-Diaminocyclohexane is characterized by its two chiral centers at the 1 and 2 positions of the cyclohexane ring, which are both in the S configuration. The InChIKey for this compound is SSJXIUAHEKJCMH-WDSKDSINSA-N, indicating its unique structural identity. The molecular weight of the compound is 114.2 g/mol .

Chemical Reactions Analysis

This chiral diamine is used in various chemical reactions due to its ability to coordinate to metals and induce chirality in the resulting complexes. For instance, it has been used to functionalize mesoporous ethane-silicas, which, after complexing with [Rh(cod)Cl]2, act as active catalysts for the asymmetric transfer hydrogenation of acetophenone. The catalytic activity can be enhanced by adjusting the porous structure of the materials . Additionally, it has been involved in the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes through zirconium-catalyzed reductive cyclization reactions .

Physical and Chemical Properties Analysis

The physical properties of (1S,2S)-(+)-1,2-Diaminocyclohexane include its melting and boiling points, solubility, and specific rotation ([α]D20 +25). It is sensitive to air and CO2 and should be handled with precautions, as it is harmful by inhalation, contact with skin, and may be fatal if swallowed. It is incompatible with strong acids and strong oxidizing agents. The compound's fluorescent properties have been studied, and it has shown sensitivity towards metal ions like Cu2+, Cd2+, and Ni2+ when substituted with heterocyclic units .

科研应用

手性化合物和催化剂

(1S,2S)-(+)-1,2-二氨基环己烷被认为是一种手性化合物和催化剂。它作为手性辅助剂、配体和催化剂发挥作用,具有熔点42–45°C和沸点104–114°C(40毫米汞柱)等物理性质。该化合物可溶于水性酸性溶液、醇类和大多数有机溶剂。它呈无色液体形式,两个对映体均可在商业上获得。该化合物是从外消旋的反式-1,2-二氨基环己烷制备而成,并可通过d-(−)-酒石酸进行分离。由于对空气和二氧化碳敏感,因此需在惰性气体中存放,远离光线,并且吸入、皮肤接触或摄入有害(Kouklovsky等,2003)。

结晶和分离技术

它在–10°C时从正己烷中结晶成混合物,通过带走法可进行分离。然而,其硫酸盐形式形成异手性晶体。这些结晶行为对其分离和纯化过程具有重要意义(Kostyanovsky等,2002)。

手性化合物的合成

该化合物用于合成含有酰胺和氨基二茂铁环的手性大环。通过酰胺导向的立体选择性邻位锂化引入平面手性,从而合成具有特定绝对构型的化合物(Stavrakov et al., 2008)。

席夫碱配体

它还用于制备与2-羟基苯乙酮缩合而成的光学活性席夫碱配体,导致具有明显IR、1H和13C-NMR光谱的产物。这突显了它在形成复杂有机化合物中的作用(Gao & Zheng, 2002)。

大环和手性络合物

它用于形成手性大环和络合物。例如,它与4-叔丁基-2,6-二甲酰苯酚和Zn(2+)离子的反应导致手性大环的形成。这展示了它在创建复杂分子结构中的多功能性(Sarnicka et al., 2012)。

化学反应中的催化作用

该化合物有效地催化环酮和吲哚酮衍生物的不对称Aldol反应。它以高产率和选择性而著称,展示了它作为有机反应催化剂的功效(Liu et al., 2012)。

螺旋体形成和立体化学

它用于形成具有特定立体化学的锌(II)-Salen双螺旋体,表明了它在复杂分子结构和立体化学应用中的作用(Zhang et al., 2014)。

Safety And Hazards

“(1S,2S)-(+)-1,2-Diaminocyclohexane” is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

性质

IUPAC Name |

(1S,2S)-cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid with an odor like amines; [Alfa Aesar MSDS] | |

| Record name | (1S,2S)-(+)-1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

(1S,2S)-(+)-1,2-Diaminocyclohexane | |

CAS RN |

21436-03-3 | |

| Record name | (+)-trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V3LYG9F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B150802.png)

![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)